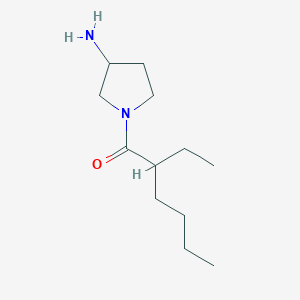

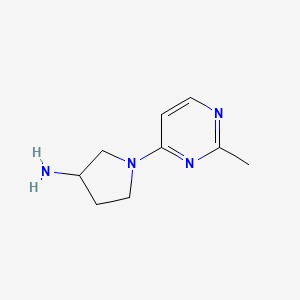

1-(3-氨基吡咯烷-1-基)-2-乙基己酮

描述

“1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” likely involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” are likely to be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

Pyrrolidine, a component of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one”, is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .科学研究应用

化学转化和合成应用

化学转化:与“1-(3-氨基吡咯烷-1-基)-2-乙基己酮”具有类似结构基元的3-氨基吡咯烷-2-酮已被用于化学转化。这些含有去环戊烷或螺环丙烷片段的化合物与苯甲醛反应生成偶氮亚胺。随后的还原和重氮化反应导致各种衍生物的产生,展示了这些化合物在合成化学中的多功能性 (Kostyuchenko et al., 2009)。

抗生素的合成:合成N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺,这是制备抗生素普雷马氟沙星的关键中间体,展示了氨基吡咯烷衍生物在新药物开发中的应用 (Fleck et al., 2003)。

锂胺的稳定性:3-氨基吡咯烷的锂胺衍生物在与LiCl或LiBr等强极性伙伴聚集时显示出对水解的增强稳定性。这一发现对锂胺在有机合成中的稳定性和反应性具有重要意义 (Gimbert et al., 2017)。

催化和对映选择性合成

不对称Michael加成:同核甲基4-氨基吡咯烷-2-羧酸酯,与“1-(3-氨基吡咯烷-1-基)-2-乙基己酮”的核心结构相关,已被用作催化剂,用于将酮不对称地加成到硝基烯烃上。这展示了它们在促进对映选择性反应中的实用性 (Ruiz-Olalla et al., 2015)。

抗肿瘤剂:氨基吡咯烷衍生物已被研究其抗肿瘤活性,某些修饰导致化合物对各种肿瘤细胞系具有显著的细胞毒性效果。这项研究突显了基于氨基吡咯烷的化合物在癌症治疗中的潜力 (Tomita et al., 2002)。

药物化合物的多形性

- 多形性表征:对氯化羟氯喹乙酸乙酯的多形形式进行研究,这是一种正在研究的药物化合物,显示了多形性在药物的开发和表征中的重要性。这项研究可能为与“1-(3-氨基吡咯烷-1-基)-2-乙基己酮”相关的化合物的多形性研究提供信息 (Vogt et al., 2013)。

未来方向

The future directions in the research of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The cascade [1,5]-hydride shift/intramolecular C(sp3)-H functionalization from the perspective of the tert-amino effect to build a spiro-tetrahydroquinoline skeleton has been suggested as a promising approach .

属性

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-5-6-10(4-2)12(15)14-8-7-11(13)9-14/h10-11H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQVOUFFWDGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

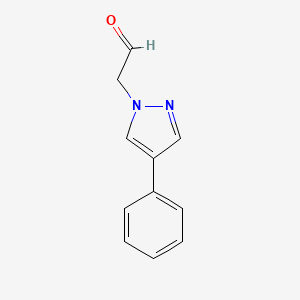

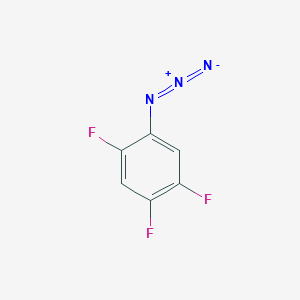

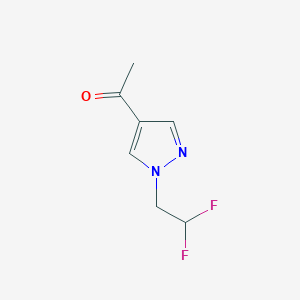

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)

![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)

![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)